molecular formula C11H6BrClN2O B11816605 (5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone

(5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone

Cat. No.: B11816605
M. Wt: 297.53 g/mol
InChI Key: ARPJRTZRRVEODG-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3. These compounds are widely recognized for their diverse biological activities and are used in various therapeutic disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone typically involves the reaction of 5-bromo-2-chloropyrimidine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

(5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chloropyrimidin-4-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

IUPAC Name

(5-bromo-2-chloropyrimidin-4-yl)-phenylmethanone

InChI

InChI=1S/C11H6BrClN2O/c12-8-6-14-11(13)15-9(8)10(16)7-4-2-1-3-5-7/h1-6H

InChI Key

ARPJRTZRRVEODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=NC=C2Br)Cl

Origin of Product

United States

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